6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
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Overview
Description
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a chlorine atom at the 6th position and a carboxylic acid group at the 5th position of the pyrrolo[3,2-b]pyridine ring system. It is used in various scientific research fields due to its unique chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-1H-pyrrolo[3,2-b]pyridine with a carboxylating agent such as carbon dioxide in the presence of a base like potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps like halogenation, cyclization, and carboxylation, followed by purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base like triethylamine (TEA) are used.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain signaling pathways.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can block the signaling pathways involved in tumor growth and progression .
Comparison with Similar Compounds
- 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid
Comparison: Compared to these similar compounds, 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the carboxylic acid group at specific positions on the ring system can result in different interactions with molecular targets, making it a valuable compound for targeted research applications .
Properties
CAS No. |
872355-70-9 |
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Molecular Formula |
C8H5ClN2O2 |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-3-6-5(1-2-10-6)11-7(4)8(12)13/h1-3,10H,(H,12,13) |
InChI Key |
UMARDXZOKXJHEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=CC(=C(N=C21)C(=O)O)Cl |
Origin of Product |
United States |
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